

An In-depth Technical Guide to the Cellular Target of LAR-1219

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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B1192409

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Core Target Identification: Formyl Peptide Receptor 2 (FPR2)

LAR-1219, also known as **BMS-986235**, is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) implicated in the resolution of inflammation.^{[1][2][3][4][5]} Its selective agonism of FPR2 makes it a promising therapeutic candidate for conditions characterized by chronic inflammation, such as heart failure. Unlike broader spectrum agonists, LAR-1219 exhibits significant selectivity for FPR2 over the related Formyl Peptide Receptor 1 (FPR1), which is crucial for minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of LAR-1219 with its cellular target and its functional consequences.

Table 1: Receptor Binding Affinity and Potency

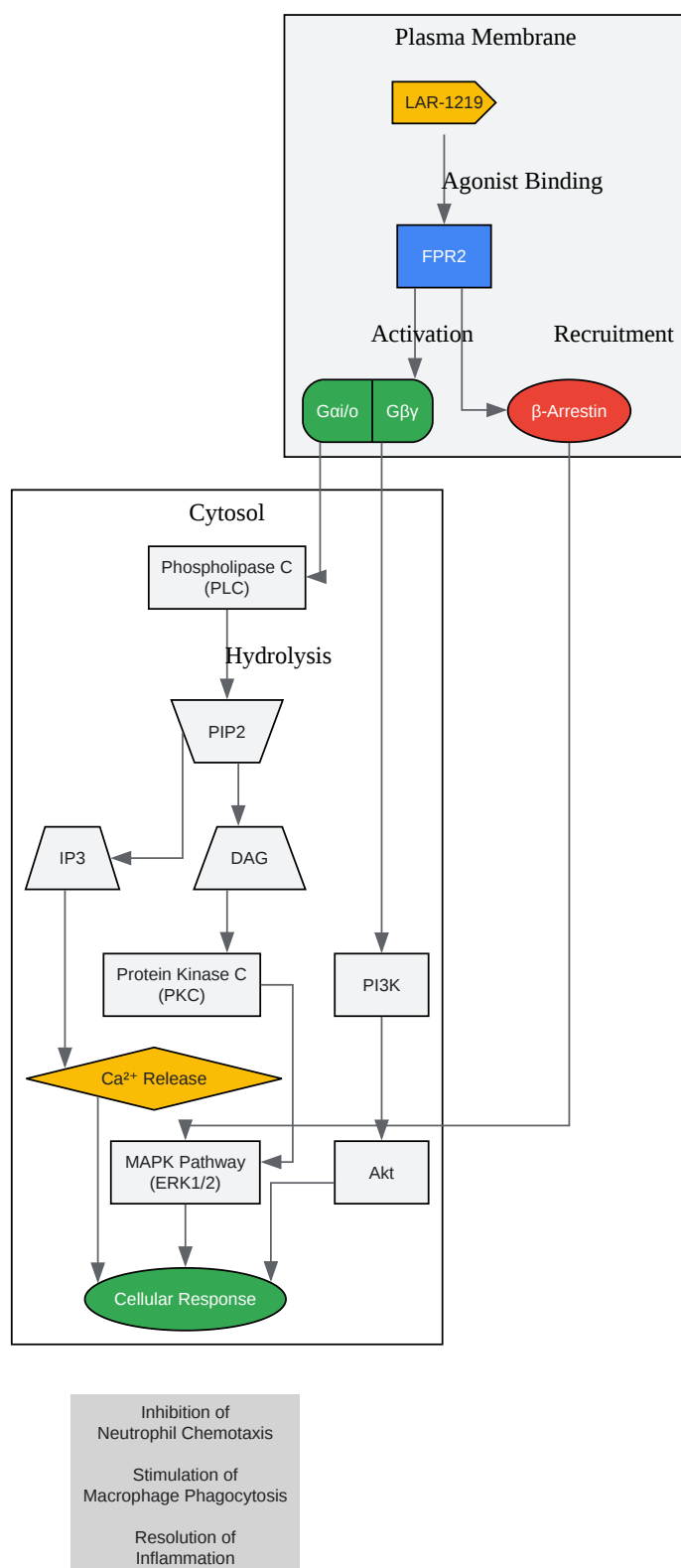
Parameter	Species	Receptor	Value	Reference
EC50	Human	FPR2	0.41 nM	
EC50	Mouse	FPR2	3.4 nM	
EC50	Human	FPR1	2800 nM	
Selectivity	Human	FPR1/FPR2	>7000-fold	

Table 2: In Vitro Functional Activity

Assay	Cell Type	Parameter	Value	Reference
Neutrophil Chemotaxis	Human HL-60 cells	IC50	57 nM	
Macrophage Phagocytosis	Mouse Peritoneal Macrophages	Stimulation	-	
IL-10 Production	Human Blood	Increase	-	

Signaling Pathways

Activation of FPR2 by LAR-1219 initiates a signaling cascade that ultimately leads to the resolution of inflammation. This process involves G protein-dependent and potentially β -arrestin-mediated pathways.



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Caption: FPR2 Signaling Pathway Activated by LAR-1219.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of LAR-1219 with its cellular target.

FPR2-Mediated Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) of LAR-1219 in activating FPR2.

- Cell Line: HEK293 cells stably expressing human or mouse FPR2.
- Reagents:
 - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
 - Calcium-sensitive dye (e.g., Fluo-4 AM).
 - Pluronic F-127.
 - LAR-1219 stock solution in DMSO.
- Procedure:
 - Seed FPR2-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.
 - Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127.
 - Dilute the dye mixture in Assay Buffer to the final working concentration.
 - Remove culture medium from the cells and add the dye loading solution to each well.
 - Incubate the plate at 37°C for 1 hour in the dark.
 - Wash the cells twice with Assay Buffer.
 - Prepare serial dilutions of LAR-1219 in Assay Buffer.

- Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Add the LAR-1219 dilutions to the cells and immediately begin recording fluorescence intensity over time.
- The peak fluorescence response is used to calculate EC50 values using a four-parameter logistic equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of LAR-1219 to inhibit neutrophil migration towards a chemoattractant.

- Cell Line: Human promyelocytic leukemia cell line (HL-60), differentiated into a neutrophil-like phenotype.
- Apparatus: Boyden chamber with a polycarbonate membrane (e.g., 5 μ m pore size).
- Reagents:
 - Chemoattractant (e.g., fMLP or C5a).
 - RPMI 1640 medium with 0.5% BSA.
 - Calcein-AM (for cell labeling).
 - LAR-1219 stock solution in DMSO.
- Procedure:
 - Label differentiated HL-60 cells with Calcein-AM.
 - Resuspend the labeled cells in RPMI 1640 with 0.5% BSA.
 - Pre-incubate the cells with various concentrations of LAR-1219.
 - Add the chemoattractant to the lower wells of the Boyden chamber.

- Place the polycarbonate membrane over the lower wells.
- Add the LAR-1219-treated cell suspension to the upper chamber.
- Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.
- After incubation, remove non-migrated cells from the upper surface of the membrane.
- Quantify the migrated cells on the lower surface of the membrane by measuring fluorescence.
- Calculate the percent inhibition of chemotaxis for each LAR-1219 concentration to determine the IC₅₀.

Macrophage Phagocytosis Assay

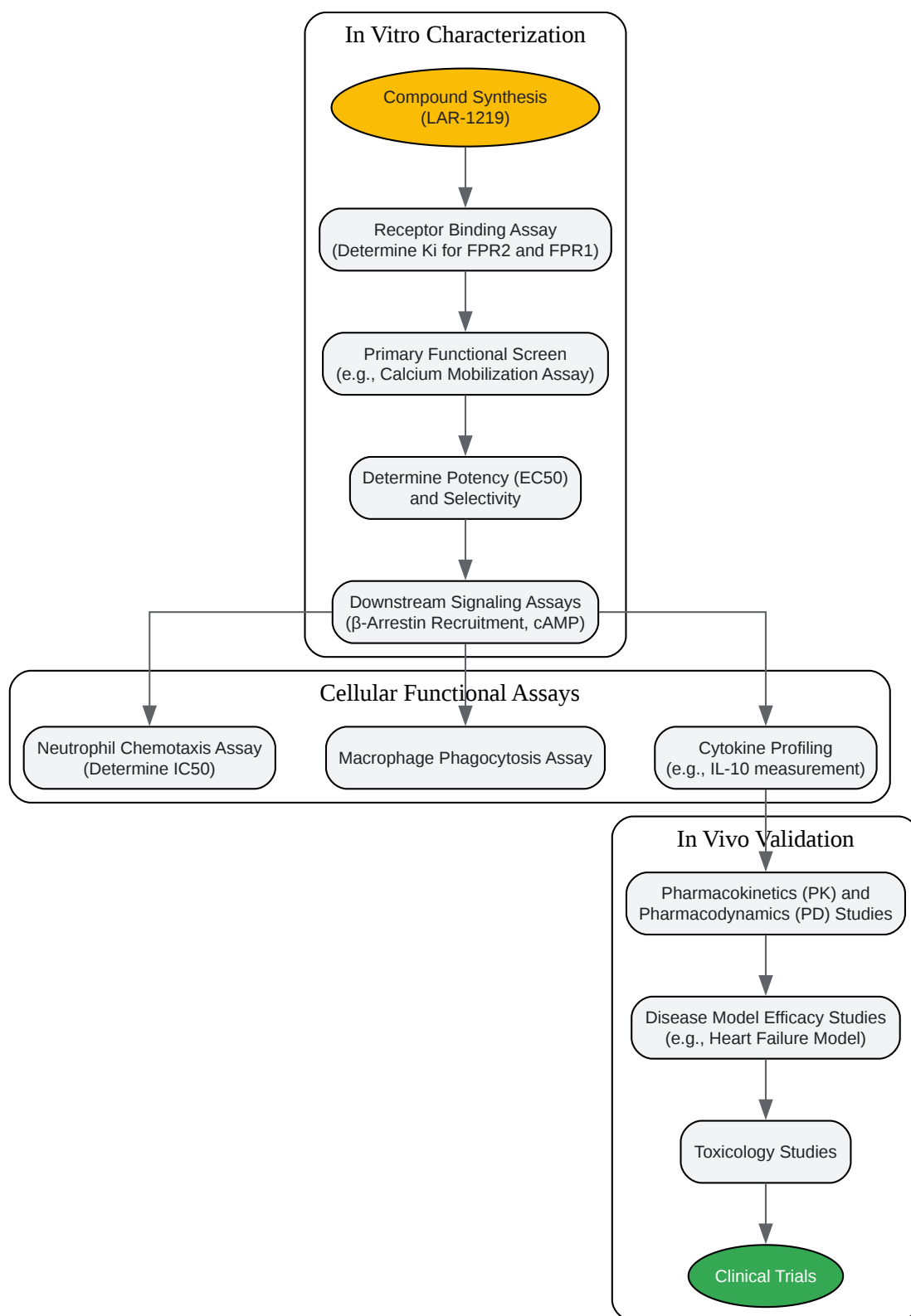
This assay assesses the effect of LAR-1219 on the phagocytic activity of macrophages.

- Cells: Primary mouse peritoneal macrophages or a macrophage cell line (e.g., J774).
- Reagents:
 - Fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent microspheres).
 - DMEM with 10% FBS.
 - Trypan Blue.
 - LAR-1219 stock solution in DMSO.
- Procedure:
 - Plate macrophages in a 96-well plate and allow them to adhere.
 - Treat the macrophages with different concentrations of LAR-1219 for a specified period.
 - Add the fluorescently labeled particles to the wells.
 - Incubate for 1-2 hours to allow for phagocytosis.

- Wash the cells to remove non-ingested particles.
- Quench the fluorescence of extracellular particles using Trypan Blue.
- Measure the intracellular fluorescence using a fluorescence plate reader.
- An increase in fluorescence indicates enhanced phagocytosis.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for characterizing a novel FPR2 agonist like LAR-1219.



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Caption: Experimental Workflow for LAR-1219 Characterization.

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